![molecular formula C17H17Cl2NO B291429 4-tert-butyl-N-(2,6-dichlorophenyl)benzamide](/img/structure/B291429.png)
4-tert-butyl-N-(2,6-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2,6-dichlorophenyl)benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 and has been extensively studied since then.
作用機序
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the p65 subunit of NF-κB. This modification prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BAY 11-7082 has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and hepatitis B.
実験室実験の利点と制限
BAY 11-7082 is a small molecule inhibitor that is relatively easy to synthesize and purify. It has been extensively studied and its mechanism of action is well understood. However, BAY 11-7082 has been shown to have off-target effects and its specificity for NF-κB inhibition may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of BAY 11-7082. One area of interest is the development of more specific inhibitors of NF-κB that do not have off-target effects. Another area of interest is the development of BAY 11-7082 derivatives that have improved pharmacokinetic properties. Additionally, BAY 11-7082 could be used in combination with other drugs for the treatment of various diseases. Finally, the role of NF-κB in various physiological processes and diseases is still not fully understood, and further research is needed to elucidate its function.
合成法
The synthesis of BAY 11-7082 involves the reaction of 2,6-dichloroaniline with tert-butylbenzoic acid in the presence of thionyl chloride and triethylamine. The resulting 4-tert-butyl-N-(2,6-dichlorophenyl)benzamide is then purified by recrystallization. The purity of the compound is confirmed by NMR and mass spectrometry.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, immune response, and cell proliferation. BAY 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
特性
分子式 |
C17H17Cl2NO |
---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
4-tert-butyl-N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)12-9-7-11(8-10-12)16(21)20-15-13(18)5-4-6-14(15)19/h4-10H,1-3H3,(H,20,21) |
InChIキー |
LYFOFXYRKRLZOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。